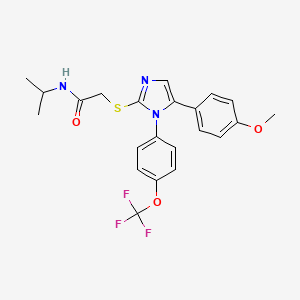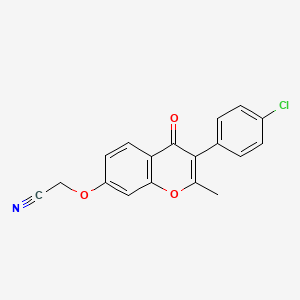![molecular formula C15H14BrNO2 B2620922 {4-[(4-Bromobenzyl)amino]phenyl}acetic acid CAS No. 656815-61-1](/img/structure/B2620922.png)
{4-[(4-Bromobenzyl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(4-Bromobenzyl)amino]phenyl}acetic acid is a useful research compound. Its molecular formula is C15H14BrNO2 and its molecular weight is 320.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Enzyme Inhibition
Research has explored the synthesis of compounds for potential use as enzyme inhibitors. For instance, derivatives of phenylacetic acid have been synthesized to investigate their inhibition activities against enzymes such as cholinesterase and acetylcholinesterase. These compounds have shown promise in inhibiting these enzymes, which could have implications for treating conditions like Alzheimer's disease. One study synthesized a series of 5-benzyl-1,3,4-thiadiazol-2-amine derivatives from phenylacetic acid derivatives, finding that 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine exhibited significant acetylcholinesterase-inhibition activity (Zhu et al., 2016).
Antibacterial and Antifungal Activities
The compound and its derivatives have also been studied for their potential antibacterial and antifungal properties. This is based on the premise that such compounds can interact with microbial enzymes or cell structures, leading to inhibition of microbial growth. Research has shown that derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, such as those synthesized from the reaction of phenylacetic acid derivatives with thiosemicarbazide, have exhibited significant activity against bacteria like Salmonella typhi, suggesting potential for developing new antimicrobial agents (Salama, 2020).
Antioxidant Properties
Some studies have focused on the antioxidant properties of derivatives of 4-[(4-Bromobenzyl)amino]phenyl}acetic acid, which can be important for protecting cells from oxidative damage. For instance, derivatives synthesized for their fluorescent properties also showed better antioxidant activity compared to their precursors, indicating their potential use in preventing oxidative stress-related damage (Khan, 2017).
Supercapacitor Applications
Research into the use of derivatives of phenylglycine, a similar compound, for enhancing the electrochemical properties of supercapacitors indicates the broader applicability of such compounds in energy storage technologies. The specific capacitance of these derivatives was found to be significantly higher than that of standard materials, suggesting potential use in developing more efficient energy storage devices (Kowsari et al., 2019).
Drug Design and Molecular Docking
The design and synthesis of novel compounds derived from 4-[(4-Bromobenzyl)amino]phenyl}acetic acid for potential pharmaceutical applications have been explored using molecular docking studies. These studies aim to understand how these compounds interact with biological targets at the molecular level, providing insights into their potential efficacy as drugs for various diseases. For example, new phenylsulfamoyl carboxylic acids were synthesized and evaluated for their antimicrobial and antioxidant activities, supported by molecular docking studies (Egbujor et al., 2019).
特性
IUPAC Name |
2-[4-[(4-bromophenyl)methylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c16-13-5-1-12(2-6-13)10-17-14-7-3-11(4-8-14)9-15(18)19/h1-8,17H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHMJJURDUVLPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

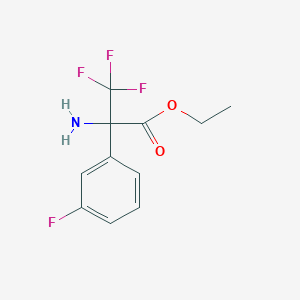
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2620842.png)

![ethyl N-({[1-(4-benzyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]amino}carbonyl)alaninate](/img/structure/B2620846.png)


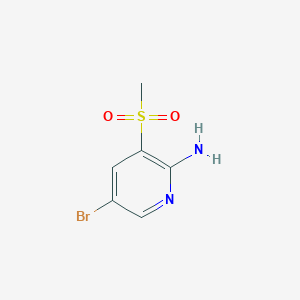
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2620853.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2620855.png)
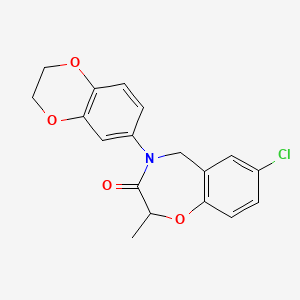
![N-(5-chloro-2-methoxyphenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2620858.png)
